Parcetasal - 87549-36-8

Parcetasal

Catalog Number: EVT-255566
CAS Number: 87549-36-8
Molecular Formula: C17H15NO5
Molecular Weight: 313.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paclitaxal is a non-steroidal anti-inflammatory analgesic.
Overview

Paracetamol, also known as acetaminophen, is a widely utilized non-opioid analgesic and antipyretic agent. It is commonly employed to alleviate mild to moderate pain and to reduce fever. Paracetamol is available in various formulations, including tablets, capsules, suspensions, and suppositories, making it accessible for both over-the-counter and prescription use. Its effectiveness in managing pain and fever has made it one of the most commonly used medications globally, with significant presence in both clinical and home settings .

Source

Paracetamol was first synthesized in 1878 by Harmon Northrop Morse, although some sources suggest earlier synthesis attempts by Charles Frédéric Gerhardt in 1852. It has since evolved into a staple medication across many healthcare systems worldwide. The compound is included on the World Health Organization's List of Essential Medicines due to its critical role in pain management and fever reduction .

Classification

Paracetamol is classified under miscellaneous analgesics and antipyretics. It is available in various forms and dosages, with specific regulations governing its sale and distribution depending on the country. For instance, in New Zealand, paracetamol can be obtained both over-the-counter and through pharmacies, with varying restrictions based on the formulation and dosage .

Synthesis Analysis

Methods

The synthesis of paracetamol typically involves several chemical reactions starting from simpler organic compounds. One common method involves the acetylation of para-aminophenol using acetic anhydride or acetyl chloride. This reaction yields paracetamol along with acetic acid as a byproduct.

Technical Details

  1. Starting Materials: Para-aminophenol (C6H7NO) serves as the primary substrate.
  2. Reagents: Acetic anhydride (C4H6O3) or acetyl chloride (C2H3ClO) is used for acetylation.
  3. Reaction Conditions: The reaction is typically conducted under mild heating conditions to facilitate the acetylation process.
  4. Purification: The crude product is purified through recrystallization from water or ethanol.
C6H7NO+ CH3CO 2OC8H9NO2+CH3COOH\text{C}_6\text{H}_7\text{NO}+\text{ CH}_3\text{CO }_2\text{O}\rightarrow \text{C}_8\text{H}_9\text{NO}_2+\text{CH}_3\text{COOH}
Molecular Structure Analysis

Data

  • IUPAC Name: N-(4-hydroxyphenyl)acetamide
  • Melting Point: Approximately 169 °C
  • Density: 1.293 g/cm³
  • Solubility: Soluble in water to some extent; more soluble in organic solvents like ethanol .
Chemical Reactions Analysis

Paracetamol undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Metabolism: In the liver, paracetamol is predominantly metabolized via conjugation pathways (glucuronidation and sulfation), producing non-toxic metabolites that are excreted via urine.
  2. Overdose Reaction: In cases of overdose, paracetamol can lead to hepatotoxicity due to the formation of a reactive metabolite (N-acetyl-p-benzoquinone imine), which can deplete glutathione levels and cause cellular damage.
Mechanism of Action

The precise mechanism through which paracetamol exerts its analgesic and antipyretic effects remains partially understood but involves several pathways:

  1. Inhibition of Prostaglandin Synthesis: Paracetamol is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins in the central nervous system.
  2. Action on Central Nervous System: It may affect serotonergic pathways and modulate pain perception by acting on cannabinoid receptors.
  3. Antipyretic Effect: Paracetamol reduces fever by acting on the hypothalamic heat-regulating center, promoting peripheral vasodilation and sweating .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or solid.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

Relevant data include:

  • Bioavailability: Approximately 63–89% when administered orally.
  • Elimination Half-Life: Ranges from 1.9 to 2.5 hours depending on dosage and individual metabolism .
Applications

Paracetamol has numerous scientific uses beyond its common applications as an analgesic and antipyretic:

  1. Pain Management: Effective for treating headaches, muscle aches, arthritis pain, toothaches, dysmenorrhea, and post-operative pain.
  2. Pediatric Use: Commonly used for fever reduction in children due to its safety profile compared to other analgesics.
  3. Patent Ductus Arteriosus Treatment: Utilized in neonatal care for inducing closure of patent ductus arteriosus with fewer gastrointestinal side effects than alternatives like ibuprofen .
Historical Development and Academic Discourse on Paracetamol’s Therapeutic Role

Evolution of Pharmacological Understanding: From Phenacetin Metabolite to First-Line Analgesic

The therapeutic journey of paracetamol (acetaminophen) began not with the compound itself but with its predecessor, phenacetin, first synthesized in 1878 by Harmon Northrop Morse and clinically introduced in 1887. Initially, phenacetin dominated the market as a preferred antipyretic and analgesic, while paracetamol remained in relative obscurity despite its synthesis by Joseph von Mering in 1893 [1] [3]. The pivotal transformation in understanding came in the 1940s when research revealed that paracetamol was the primary active metabolite of both phenacetin and acetanilide. This discovery fundamentally shifted pharmacological perspectives, explaining phenacetin's therapeutic effects while simultaneously highlighting paracetamol's superior safety profile compared to its parent compounds, which were associated with methemoglobinemia and renal toxicity [1] [8].

The mid-20th century witnessed paracetamol's ascension as physicians sought safer alternatives to aspirin, especially following emerging concerns about aspirin-related toxicity. Two critical factors propelled this transition: (1) the association of aspirin with Reye's syndrome in children, and (2) its gastrointestinal complications in adults. By the 1950s, Sterling-Winthrop Co. successfully marketed paracetamol as "Panadol," establishing it as a first-line analgesic with minimal side effects at therapeutic doses [3] [8]. The drug's unique pharmacokinetic profile—including rapid absorption (peak plasma concentration within 120 minutes), moderate lipid solubility, and efficient blood-brain barrier penetration—provided a scientific foundation for its central nervous system effects distinct from peripheral-acting NSAIDs [1] [4].

The mechanism of action debate has evolved through several competing theories. The earliest hypothesis, proposed by Flower and Vane in 1972, centered on central cyclooxygenase (COX) inhibition, demonstrating paracetamol's 8-fold greater potency in inhibiting brain prostaglandin E2 synthesis compared to peripheral tissues [1] [5]. This was challenged by the discovery of a putative COX-3 isoenzyme in 2002, a splice variant of COX-1 selectively inhibited by paracetamol [1]. However, controversy emerged when subsequent research questioned COX-3's functional existence in humans. Current consensus acknowledges paracetamol's multimodal central actions involving serotonergic pathways, endocannabinoid systems, and TRPV1 receptor modulation via its metabolite AM404, moving beyond simplistic COX inhibition models [1] [5].

Table 1: Key Milestones in Paracetamol's Pharmacological Evolution

Time PeriodDevelopment MilestoneScientific Impact
1877-1893Synthesis of phenacetin and paracetamolIntroduction of aniline-derived antipyretics
1940sIdentification of paracetamol as active phenacetin metaboliteShifted focus to paracetamol as primary therapeutic agent
1950sCommercialization as PanadolEstablished as OTC analgesic with superior safety profile vs. aspirin
1972Flower and Vane's central COX inhibition hypothesisProvided mechanistic framework for central actions
2002Identification of COX-3 isoenzymeProposed resolution to central/peripheral action dichotomy
2005Discovery of AM404 metabolite and endocannabinoid activationRevolutionized understanding of COX-independent mechanisms

Shifts in Clinical Guidelines: Reconciling Efficacy Debates in Osteoarthritis and Low Back Pain

Clinical guidelines for paracetamol have undergone significant revisions as evidence accumulated regarding its variable efficacy across pain conditions. In osteoarthritis (OA) management, paracetamol was historically recommended as first-line therapy by major rheumatology associations. However, contemporary analyses of clinical trial data reveal a more nuanced picture. Systematic reviews demonstrate that paracetamol provides only small, clinically insignificant benefits in pain reduction (effect size <0.2) and functional improvement compared to placebo [2] [4]. The 2019 American College of Rheumatology/Arthritis Foundation guidelines consequently downgraded paracetamol to conditional recommendation for short-term, episodic use only in OA patients intolerant to NSAIDs, emphasizing regular liver function monitoring for those on sustained therapy [2].

The efficacy debate extends more sharply to low back pain (LBP) management. Early clinical guidelines universally endorsed paracetamol as first-line therapy based on theoretical safety advantages over NSAIDs. However, high-quality randomized controlled trials have fundamentally challenged this position. For acute LBP, paracetamol demonstrates no significant advantage over placebo in time-to-recovery, pain scores, or functional outcomes. This evidence has prompted guideline committees, including the American College of Physicians, to remove paracetamol from recommended therapies for acute LBP, creating a paradigm shift in clinical practice [2] [4].

These guideline transitions reflect an evolving understanding of pain mechanism-specific efficacy. Evidence suggests paracetamol's therapeutic benefits manifest primarily in conditions with strong central sensitization components (e.g., headache, postoperative pain) rather than purely inflammatory or mechanical pain states. This pharmacological insight explains its variable performance across musculoskeletal conditions and informs more precise clinical application [1] [4] [5].

Table 2: Evolution of Clinical Guideline Recommendations for Paracetamol

Clinical ConditionHistorical Guideline Position (Pre-2010)Current Guideline Position (2020+)Key Evidence Driving Change
OsteoarthritisFirst-line therapyConditional recommendation for NSAID-intolerant patients onlySystematic reviews showing minimal efficacy vs. placebo; superior NSAID efficacy
Acute Low Back PainFirst-line analgesicNot recommendedRCTs demonstrating equivalence to placebo in recovery time and pain scores
Headache DisordersSecond-line optionFirst-line for mild-moderate acute migraine; part of first-choice combination for tension headacheSuperior efficacy of aspirin/paracetamol/caffeine combination; established CNS mechanism
Postoperative PainAdjunct onlyFoundation of multimodal regimensOpioid-sparing effects; synergy with NSAIDs

Paradigm Transitions: From NSAID Adjuvant to Opioid-Sparing Agent in Multimodal Therapy

The most significant therapeutic paradigm shift for paracetamol has been its transformation from peripheral NSAID adjunct to central-acting cornerstone of multimodal analgesia. This transition began with the recognition that paracetamol's distinct mechanism—mediated through AM404 metabolite activation of TRPV1 and endocannabinoid systems—complements rather than duplicates NSAID activity. Clinical studies demonstrate clear pharmacodynamic synergy when combining paracetamol with NSAIDs like ibuprofen, producing superior analgesia compared to either agent alone across dental, orthopedic, and abdominal surgical models [2] [6].

The development of intravenous formulations (propacetamol followed by IV paracetamol) accelerated this paradigm shift by enabling reliable perioperative administration. IV paracetamol achieves therapeutic cerebrospinal fluid concentrations within 8 minutes versus 240 minutes for oral formulations, making it particularly valuable in nil-per-os surgical patients [4] [6]. This pharmacokinetic advantage translates to clinically meaningful outcomes: meta-analyses of surgical patients demonstrate that scheduled IV paracetamol reduces 24-hour morphine consumption by 30-35% and decreases opioid-related adverse effects like nausea and sedation [4].

Paracetamol's role expanded further during the opioid crisis as guidelines emphasized non-opioid alternatives. The American Pain Society now designates paracetamol as a foundational agent in enhanced recovery after surgery (ERAS) protocols. This position is supported by pharmacoeconomic analyses showing that perioperative IV paracetamol, despite higher acquisition cost than oral formulations, reduces total hospitalization expenses through decreased opioid use and associated complications [2] [4]. The establishment of its central COX-independent mechanism reinforces paracetamol's value in patients with NSAID contraindications—particularly those with bleeding risks, renal impairment, or aspirin-exacerbated respiratory disease—solidifying its unique therapeutic niche [5].

Three key developments have shaped contemporary multimodal applications:

  • Pharmacodynamic research: Elucidation of AM404-mediated activation of the TRPV1 channel–mGlu5 receptor–PLC–DAGL–CB1 receptor signaling cascade in the periaqueductal gray matter, providing a molecular basis for central pain modulation distinct from NSAIDs [5]
  • Formulation advances: Transition from problematic propacetamol (requiring reconstitution, causing injection-site reactions) to stable IV paracetamol solutions, facilitating reliable perioperative administration [4]
  • Clinical trial evidence: Accumulation of meta-analyses demonstrating consistent opioid dose-sparing effects (median reduction 8-12 mg morphine equivalents/24h) across diverse surgical populations without increasing adverse events [2]

Table 3: Paracetamol Nomenclature Across Global Pharmaceutical Markets

Chemical DesignationRegional Brand NamesChemical Structure
N-acetyl-para-aminophenolParacetamol (International), Panadol (UK/Australia)C8H9NO2; molar mass 151.16 g/mol
Acetaminophen (USAN)Tylenol (USA/Canada), Ofirmev (IV formulation)Crystalline powder with melting point 169°C
APAP (abbreviation)Numerous generic preparations worldwideSlightly soluble in water (14 mg/mL at 20°C)
4-hydroxyacetanilideCalpol (India), Crocin (India)White, odorless crystalline compound

Properties

CAS Number

87549-36-8

Product Name

Parcetasal

IUPAC Name

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)

InChI Key

ZAPRLADYRFPQSH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Synonyms

MR 897
MR-897

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.